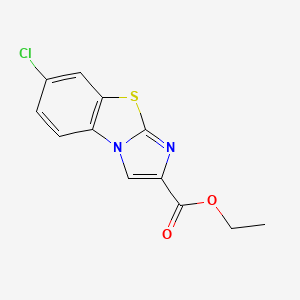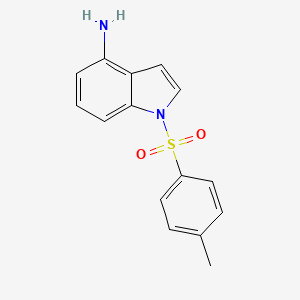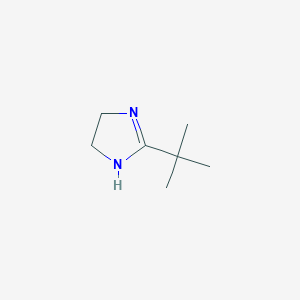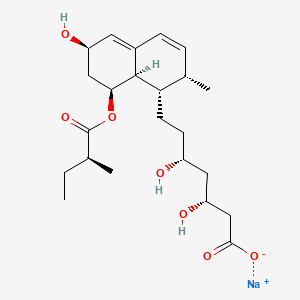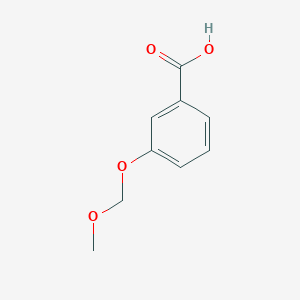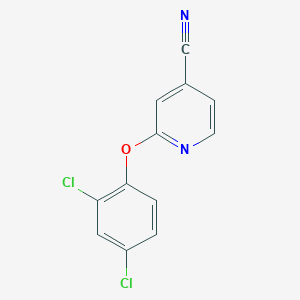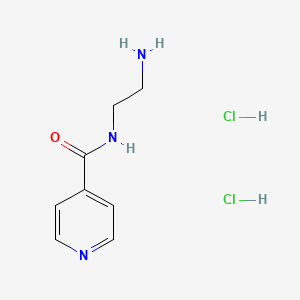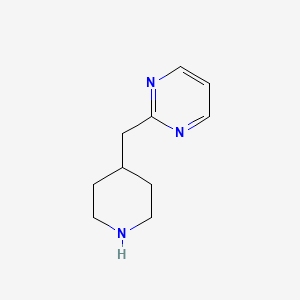
2-(Piperidin-4-ylmethyl)pyrimidine
Overview
Description
2-(Piperidin-4-ylmethyl)pyrimidine is a chemical compound . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Pyrimidines can be synthesized through an oxidative annulation involving anilines, aryl ketones, and DMSO . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is C10H16N3Cl1 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical and Chemical Properties Analysis
The empirical formula of this compound is C10H16N3Cl1 . Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Related Compounds : 2-(Piperidin-4-ylmethyl)pyrimidine and its derivatives are synthesized through various chemical reactions. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine through chlorination and condensation processes (Shen Li, 2012).
Applications in Material Science and Engineering
- Corrosion Inhibition : Piperidine derivatives, including those similar to this compound, have been studied for their potential in corrosion inhibition of metals. Quantum chemical calculations and molecular dynamics simulations are used to investigate their adsorption and corrosion inhibition properties (S. Kaya et al., 2016).
Medical and Biological Applications
- Antimicrobial Activity : Some 2-piperidinomethylamino pyrimidines have shown significant antimicrobial activity against a range of bacteria and fungi. These compounds are synthesized through specific chemical reactions and evaluated for their minimum inhibitory concentrations against various microbial strains (M. Imran et al., 2016).
- Anticancer and Anti-angiogenic Properties : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, related to this compound, have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Vinaya Kambappa et al., 2017).
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have a wide range of biological activities and are utilized in various therapeutic applications .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular functions .
Biochemical Pathways
Pyrimidine metabolism is a complex process that involves the synthesis, degradation, salvage, interconversion, and transport of pyrimidine molecules . Disruption of pyrimidine metabolism is closely related to cancer progression .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of effects on cells, including anti-inflammatory effects .
Safety and Hazards
The safety information for 2-(Piperidin-4-ylmethyl)pyrimidine includes hazard statements H301 - H310 - H317 - H319 . Precautionary statements include P261 - P262 - P264 - P280 - P301 + P310 + P330 - P302 + P352 + P310 . The hazard classifications are Acute Tox. 1 Dermal - Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Sens. 1 .
Future Directions
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
As a pyrimidine derivative, it may interact with enzymes, proteins, and other biomolecules in a manner similar to other pyrimidines . Specific interactions of 2-(Piperidin-4-ylmethyl)pyrimidine have not been reported in the literature.
Cellular Effects
Pyrimidine derivatives have been shown to have a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound have not been reported.
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrimidine derivatives . Specific mechanisms related to this compound have not been reported.
Metabolic Pathways
Pyrimidines are involved in a number of metabolic pathways, including those related to the synthesis and degradation of nucleotides . The specific pathways involving this compound have not been reported.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-4-12-10(13-5-1)8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJKACKDXHDGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672951 | |
| Record name | 2-[(Piperidin-4-yl)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811812-60-9 | |
| Record name | 2-[(Piperidin-4-yl)methyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B3155735.png)
